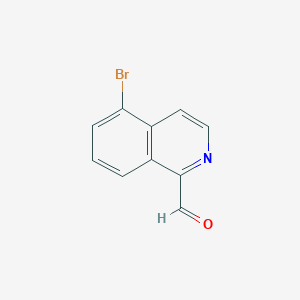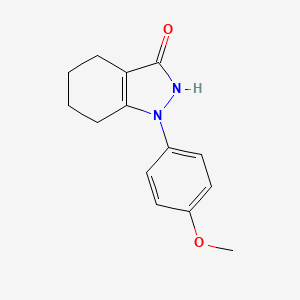
1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is a chemical compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and hydrazine derivatives.
Cyclization Reaction: The key step involves the cyclization of the hydrazine derivative with the aldehyde to form the indazole core. This reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route.
Reduction: The resulting indazole intermediate is then subjected to reduction to obtain the tetrahydroindazole derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and scalability.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one can be compared with other similar compounds, such as:
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one: Lacks the methoxy group, leading to different chemical and biological properties.
1-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one:
1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one: The presence of a chlorine atom alters its chemical behavior and biological activity.
Properties
CAS No. |
61088-00-4 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-one |
InChI |
InChI=1S/C14H16N2O2/c1-18-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(17)15-16/h6-9H,2-5H2,1H3,(H,15,17) |
InChI Key |
PMIAVTFPCWQPTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)
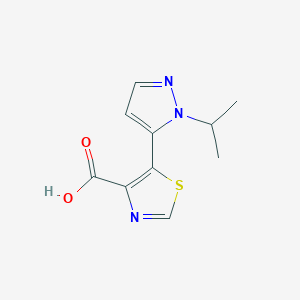



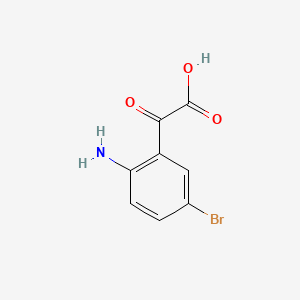
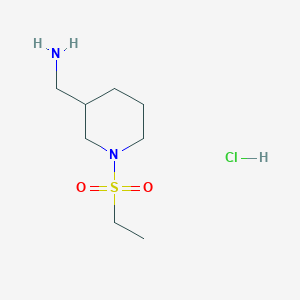

![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)
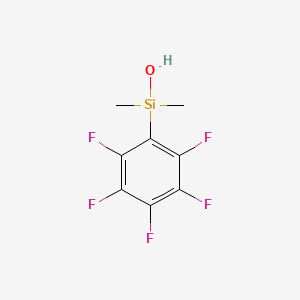
![(5-Bromobenzo[b]thiophen-3-yl)methanamine](/img/structure/B11870907.png)
![6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B11870924.png)

